1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine
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Overview
Description
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a piperazine ring substituted with a dioxolane moiety, which imparts distinctive chemical properties.
Preparation Methods
The synthesis of 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine involves several steps:
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Synthetic Routes and Reaction Conditions
- The preparation typically begins with the formation of the dioxolane ring. This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
- The resulting dioxolane intermediate is then subjected to alkylation with a nonyl group to introduce the nonyl substituent.
- Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, where the dioxolane intermediate reacts with a piperazine derivative under basic conditions.
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Industrial Production Methods
- Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield.
- Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nonyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
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Major Products
- Oxidation products include alcohols and ketones.
- Reduction products are primarily diols.
- Substitution reactions yield various substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine has diverse applications in scientific research:
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Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Serves as a ligand in coordination chemistry, forming complexes with transition metals.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial properties.
- Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
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Medicine
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic properties and bioavailability.
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Industry
- Utilized in the development of specialty chemicals and materials.
- Employed in the formulation of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine involves its interaction with specific molecular targets:
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Molecular Targets
- The compound may interact with enzymes, inhibiting their activity and affecting metabolic pathways.
- It can bind to receptors, modulating signal transduction processes.
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Pathways Involved
- The compound’s effects on cellular pathways can lead to alterations in gene expression, protein synthesis, and cellular metabolism.
- Its interaction with membrane components can influence cell signaling and transport mechanisms.
Comparison with Similar Compounds
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]morpholine: Contains a morpholine ring, offering different chemical properties.
1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine: Features a pyrrolidine ring, affecting its reactivity and applications.
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Uniqueness
- The presence of the piperazine ring in this compound imparts unique pharmacological properties.
- The dioxolane moiety enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
89857-81-8 |
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Molecular Formula |
C19H38N2O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl]piperazine |
InChI |
InChI=1S/C19H38N2O2/c1-4-5-6-7-8-9-10-11-19(2)22-17-18(23-19)16-21-14-12-20(3)13-15-21/h18H,4-17H2,1-3H3 |
InChI Key |
HXEHSDYORNAQTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCC(O1)CN2CCN(CC2)C)C |
Origin of Product |
United States |
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